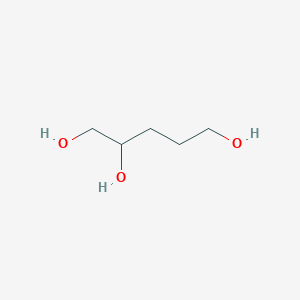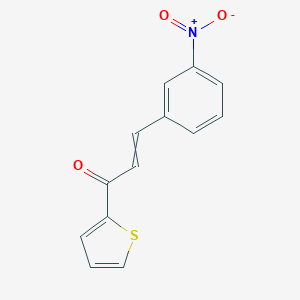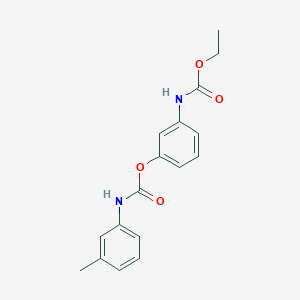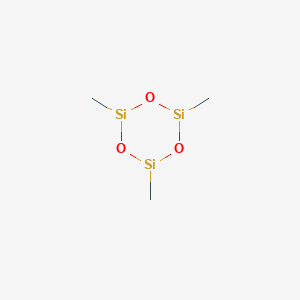
Copper ethanolamine complex
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper ethanolamine complex, also known as CuEA, is a coordination complex of copper and ethanolamine. It has been widely used in scientific research due to its unique properties and potential applications in various fields.
Mechanism of Action
The mechanism of action of copper ethanolamine complex varies depending on its application. In biochemistry, it can act as a model system to study the redox properties of copper-containing enzymes. In pharmacology, it can induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspase-dependent pathways. In materials science, it can act as a reducing agent to synthesize copper nanoparticles.
Biochemical and Physiological Effects:
Copper ethanolamine complex has been shown to have various biochemical and physiological effects. In biochemistry, it can bind to proteins and enzymes to modulate their activity. In pharmacology, it can induce apoptosis in cancer cells and inhibit tumor growth. In materials science, it can act as a reducing agent to synthesize copper nanoparticles with specific properties.
Advantages and Limitations for Lab Experiments
Copper ethanolamine complex has several advantages and limitations for lab experiments. Its advantages include its ease of synthesis and purification, its stability in aqueous solutions, and its potential applications in various fields. Its limitations include its toxicity at high concentrations, its sensitivity to light and air, and its potential interference with other biological molecules.
Future Directions
The future directions of copper ethanolamine complex research include its potential applications in biomedicine, materials science, and environmental science. In biomedicine, it can be further investigated for its potential as an anticancer agent and its ability to modulate protein and enzyme activity. In materials science, it can be used as a precursor to synthesize copper nanoparticles with specific properties for various applications. In environmental science, it can be studied for its potential to remove heavy metals from contaminated water sources.
Conclusion:
In conclusion, copper ethanolamine complex is a coordination complex of copper and ethanolamine with unique properties and potential applications in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of copper ethanolamine complex in various fields and to develop new applications for this complex.
Synthesis Methods
Copper ethanolamine complex can be synthesized by reacting copper sulfate and ethanolamine in an aqueous solution. The reaction forms a blue-green complex which can be purified by recrystallization. The purity and yield of the complex can be improved by controlling the reaction conditions such as temperature, pH, and concentration.
Scientific Research Applications
Copper ethanolamine complex has been extensively studied and applied in various scientific fields. In biochemistry, it has been used as a model system to study the mechanism of copper-containing enzymes such as cytochrome c oxidase. In pharmacology, it has been investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells. In materials science, it has been used as a precursor to synthesize copper nanoparticles with controlled size and morphology.
properties
CAS RN |
14215-52-2 |
|---|---|
Product Name |
Copper ethanolamine complex |
Molecular Formula |
C4H12CuN2O2 |
Molecular Weight |
183.7 g/mol |
IUPAC Name |
copper;2-aminoethanolate |
InChI |
InChI=1S/2C2H6NO.Cu/c2*3-1-2-4;/h2*1-3H2;/q2*-1;+2 |
InChI Key |
OKKLVOIECHEOFM-UHFFFAOYSA-N |
SMILES |
C(C[O-])N.C(C[O-])N.[Cu+2] |
Canonical SMILES |
C(C[O-])N.C(C[O-])N.[Cu+2] |
Other CAS RN |
14215-52-2 |
synonyms |
Copper, bis2-(amino-.kappa.N)ethanolato-.kappa.O- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2,4-Dimethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B82927.png)








